molecular formula C19H25I3N2O4 B149907 3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid CAS No. 67032-31-9

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid

Cat. No.: B149907
CAS No.: 67032-31-9
M. Wt: 726.1 g/mol
InChI Key: RRCCBBFPHXTAFB-UHFFFAOYSA-N
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Description

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid is a chemical compound with the molecular formula C19H25I3N2O4 and a molecular weight of 726.13 g/mol . This compound is known for its iodinated structure, which makes it useful in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and an oxidizing agent to facilitate the iodination process .

Industrial Production Methods

In industrial settings, the production of benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- is scaled up using similar synthetic routes but optimized for larger quantities. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dihexanamido-2,4,6-triiodo- involves its interaction with molecular targets such as enzymes and proteins. The iodinated structure allows it to bind to specific sites, altering the activity of these targets. In medical imaging, the compound enhances contrast by increasing the absorption of X-rays or magnetic resonance signals, thereby improving the clarity of the images.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(hexanoylamino)-2,4,6-triiodobenzoic acid is unique due to its specific hexanamido substitutions, which provide distinct chemical properties and reactivity compared to other iodinated benzoic acid derivatives. This uniqueness makes it particularly valuable in specialized applications such as advanced medical imaging and targeted chemical synthesis.

Properties

IUPAC Name

3,5-bis(hexanoylamino)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25I3N2O4/c1-3-5-7-9-11(25)23-17-14(20)13(19(27)28)15(21)18(16(17)22)24-12(26)10-8-6-4-2/h3-10H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCCBBFPHXTAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217312
Record name Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67032-31-9
Record name Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067032319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dihexanamido-2,4,6-triiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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